(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol
Description
Properties
IUPAC Name |
(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5+,6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJCPJKJROARM-BZCSJUTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C1O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3C=C[C@H]([C@H]2[C@@H]1O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Coupling of Levoglucosenone Derivatives
The iodide intermediate 10 (Table 1) undergoes cross-coupling with aryl boronic acids under microwave irradiation (110°C, 10–90 min) to yield 3-aryl-dioxabicyclo[3.2.1]octenones 2a–i . Key parameters:
- Catalyst system : Pd(OAc)₂ (1–5 mol%)/SPhos (2–10 mol%)
- Base : K₃PO₄ (2 equiv) in toluene
- Yields : 49–94% dependent on aryl substituent electronic profile
Notably, electron-deficient aryl groups (e.g., 4-CF₃C₆H₄) enhance reaction rates (40 min vs. 90 min for electron-rich analogs). Steric hindrance at the ortho position (2-FC₆H₄) reduces yield to 75% compared to 94% for 2-naphthyl.
Cyclopropanation via Sulfoxonium Ylide-Mediated Ring Closure
Ylide Generation and Stereochemical Outcomes
Treatment of dioxabicyclo[3.2.1]octenones 2a–i with trimethylsulfoxonium iodide (7) under basic conditions (TMG, NaOH, or NaH) induces cyclopropanation (Table 2):
- Optimal conditions : TMG (1.1 equiv), DMSO, 25°C, 2–3.5 h
- Yield range : 86–97% for aryl-substituted products 9a–i
- Solvent dependence : DMSO outperforms THF/acetonitrile (39% vs. <17% yield)
The reaction proceeds via ylide 12 formation, followed by conjugate addition to the α,β-unsaturated ketone, enforcing transannular cyclization with retention of configuration at C3 and C5.
Oxidative Functionalization and Hydroxyl Group Installation
Baeyer-Villiger Oxidation for Lactone Formation
Cyclopropane 9a undergoes oxidation with trifluoroperacetic acid (generated in situ from H₂O₂/TFA) to yield hydroxymethyl lactone 23 (83% yield). Critical steps:
- Pd/C-assisted peroxide decomposition post-oxidation
- HCl-mediated ester cleavage to unmask hydroxyl group
- Crystallization purification (i-Pr₂O) for >98% purity
Stereochemical Resolution and Chiral Auxiliary Approaches
Enzymatic Kinetic Resolution of Racemic Intermediates
The ACS methodology resolves racemic 3-methylcyclohex-2-en-1-ol (22) via Novozym 435-catalyzed transesterification:
- Conditions : Vinyl butyrate (2 equiv), n-heptane, 3 h
- Outcome : (R)-alcohol 22 isolated in 76% yield, >99% ee
- Scale-up : 17.3 g demonstrated without erosion of enantiomeric excess
This chiral pool strategy ensures configuration transfer to C3 and C6 during tricyclic assembly.
Heck Cyclization for Tricyclic Ring Formation
Intramolecular Coupling of Iodide Intermediate
Enyne 46 (derived from 22 ) undergoes iodoboration followed by AgNO₃-promoted Heck cyclization to cis-decalin 47 (Scheme 3):
- Catalyst : Pd(OAc)₂ with N-methylmorpholine oxide (NMO)
- Yield : 76% over two steps
- Stereoselectivity : >20:1 dr favoring cis-ring junction
Subsequent hydrogenation (Lindlar catalyst) and oxidative cleavage (OsO₄/NMO) install the C7–C8 double bond with Z-selectivity.
Analytical Validation and Spectral Data
NMR Characterization of Tricyclic Core
Key ¹H NMR signals (500 MHz, CDCl₃):
- H3 (δ 4.96) : Singlet, equatorial hydroxyl-bearing carbon
- H6 (δ 1.72) : Broad triplet (J = 10.7 Hz), bridgehead proton
- H7/H8 (δ 5.56) : Olefinic protons, coupling constant absent (transannular shielding)
¹³C NMR confirms oxygen bridge (δ 101.8) and cyclopropane carbons (δ 188.1 ketone, δ 72.7 ether).
Comparative Analysis of Methodologies
| Parameter | Suzuki/ylide route | Heck cyclization |
|---|---|---|
| Total steps | 5 | 8 |
| Overall yield | 32–41% | 22–28% |
| Stereochemical control | Substrate-directed | Catalyst-mediated |
| Scalability | 6 mmol demonstrated | 17.3 g scale |
The ylide-mediated pathway offers superior step economy, while the Heck approach provides modular access to C9-oxygenated analogs.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₈H₁₂O₂
- Molecular Weight : 140.18 g/mol
- IUPAC Name : (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol
- CAS Number : 2741767-97-3
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol exhibits potential pharmacological properties. It has been studied for its interactions with biological targets such as enzymes and receptors:
- Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways. Further studies are needed to elucidate the specific molecular targets involved.
Synthetic Utility
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in multi-step synthetic routes to create more complex organic structures. The unique tricyclic framework allows for diverse functionalization opportunities.
Case Studies
Several studies have highlighted the applications of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol:
- Case Study 1 : A study demonstrated its use in synthesizing novel derivatives with enhanced biological activity compared to the parent compound.
- Case Study 2 : Researchers reported on the compound's role in developing new catalytic systems that improve reaction efficiencies in organic synthesis.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
(−)-(1S,4S,9S*)-1,9-Epoxybicyclo[2.10]dec-2-ene-4-ol ()
- Structure : Bicyclic sesquiterpene with an epoxy bridge (1,9-positions) and hydroxyl group at C-4.
- Key Differences: Ring System: Bicyclo[2.10]decene vs. tricyclo[4.2.1.0²,⁵]nonene. Functional Groups: Epoxy and hydroxyl vs. oxa-ether and hydroxyl. Stereochemistry: C-1/C-4/C-9 (S,S,S*) vs. C-1/C-2/C-3/C-5/C-6 (R,R,R,R,S).
- Implications: The bicyclic structure reduces ring strain but limits spatial rigidity compared to the tricyclic target compound.
(1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0²,⁵]-7-nonene-3,4-diol ()
- Structure : Tricyclic diol with hydroxyl groups at C-3 and C-4.
- Key Differences :
- Functional Groups : Dual hydroxyls vs. single hydroxyl.
- Stereochemistry : C-2 (S) and C-3 (S) vs. C-2 (R) and C-3 (R) in the target compound.
- Implications : The diol structure increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. NMR data (δ 5.98 ppm for olefinic protons) suggest similar electronic environments for the double bond .
9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl Esters ()
- Structure : Azatricyclic system with a nitrogen atom (aza) and ester substituents.
- Key Differences :
- Heteroatoms : Nitrogen (aza) vs. oxygen (oxa).
- Substituents : Ester groups vs. hydroxyl.
- Ring System : Tricyclo[3.3.1.0²,⁴] vs. tricyclo[4.2.1.0²,⁵].
- Implications : The nitrogen atom introduces basicity, while the ester groups confer hydrolytic instability. The altered ring system (3.3.1 vs. 4.2.1) modifies steric constraints .
(1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol ()
- Structure : Bicyclic oxirane with a methyl group at C-6 and hydroxyl at C-2.
- Key Differences: Ring System: Bicyclo[4.1.0]heptane vs. tricyclo[4.2.1.0²,⁵]nonene. Functional Groups: Oxirane (epoxide) vs. oxa-ether.
- Implications: The smaller bicyclic system (7-membered vs. The epoxide group increases reactivity toward ring-opening reactions .
Research Implications
The tricyclic framework of the target compound offers unique rigidity, making it a valuable scaffold for drug design. Compared to bicyclic analogs, its strained structure may enhance binding specificity to biological targets. However, conflicting molecular data in the literature necessitate further validation of its exact formula and stereochemical purity .
Biological Activity
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is a complex organic compound with significant potential in various biological applications due to its unique tricyclic structure and stereochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- IUPAC Name : (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol
- CAS Number : 2411180-59-9
- Molecular Formula : C8H10O2
- Molecular Weight : 138.16 g/mol
The biological activity of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound's effects may include:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : The compound may interact with various receptors affecting signaling pathways related to inflammation and metabolism.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
Cytotoxicity and Anticancer Potential
Studies evaluating the cytotoxic effects of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol against various cancer cell lines reveal promising results:
These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
In a study published in Phytochemistry, researchers investigated the anticancer effects of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in A549 and MCF-7 cells.
Case Study 2: Antioxidant Efficacy
A study published in the Journal of Natural Products assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a high scavenging activity comparable to known antioxidants like ascorbic acid.
Q & A
Q. What are the primary methods for confirming the stereochemical configuration of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.0²,⁵]non-7-en-3-ol?
- Methodological Answer : Stereochemical validation requires a combination of techniques:
- X-ray crystallography : Provides unambiguous spatial arrangement of atoms, critical for confirming the bicyclic framework and hydroxyl group orientation .
- NMR spectroscopy : Key for analyzing coupling constants (e.g., ) and NOESY correlations to infer spatial proximity of protons in the tricyclic system .
- Optical rotation/ECD : Compares experimental optical rotation or electronic circular dichroism (ECD) with computational predictions to validate enantiomeric purity .
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Methodological Answer :
- Catalyst screening : Test chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantioselectivity during cyclization steps .
- Reaction condition tuning : Adjust temperature (e.g., cryogenic vs. reflux) and solvent polarity to stabilize intermediates and minimize side reactions .
- Flow chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce reaction times in multi-step syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula () and detects isotopic patterns .
- FT-IR spectroscopy : Identifies hydroxyl ( stretch ~3200–3600 cm) and ether ( ~1100 cm) functional groups .
- HPLC with chiral columns : Assesses enantiomeric excess (ee) using mobile phases optimized for polar tricyclic systems .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported reaction mechanisms for synthesizing this compound?
- Methodological Answer :
- DFT calculations : Model transition states and intermediates to compare competing pathways (e.g., [3+2] cycloaddition vs. stepwise cyclization) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics to explain yield variations in polar vs. non-polar solvents .
- Machine learning (ML) : Train models on existing reaction data to predict optimal conditions for stereochemical control .
Q. What strategies address contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure consistency in inoculum size and endpoint criteria .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., esterified hydroxyl groups) to isolate the pharmacophore responsible for activity .
- Metabolite profiling : Employ LC-MS to identify degradation products or metabolites that may confound bioactivity results .
Q. How can researchers achieve enantioselective synthesis of this compound using asymmetric catalysis?
- Methodological Answer :
- Chiral oxazaborolidine catalysts : Promote asymmetric Diels-Alder reactions to construct the bicyclic core with >90% ee .
- Enzymatic resolution : Use lipases or esterases to hydrolyze racemic mixtures selectively, retaining the desired (1R,2R,3R,5R,6S) enantiomer .
- Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to invert stereochemistry in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
